1-methoxy-2,4-bis(methylsulfonyl)benzene
Description
Properties
IUPAC Name |
1-methoxy-2,4-bis(methylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5S2/c1-14-8-5-4-7(15(2,10)11)6-9(8)16(3,12)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUARUOUJKVVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275272 | |
| Record name | 1-Methoxy-2,4-bis(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17481-99-1 | |
| Record name | 1-Methoxy-2,4-bis(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2,4-bis(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2,4-bis(methylsulfonyl)benzene typically involves the sulfonation of a methoxy-substituted benzene derivative. One common method is the reaction of 1-methoxy-2,4-dimethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2,4-bis(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.
Scientific Research Applications
1-methoxy-2,4-bis(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methoxy-2,4-bis(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with nucleophilic sites, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-methoxy-2,4-bis(methylsulfonyl)benzene with structurally related benzene derivatives, highlighting substituent effects, molecular weights, and key properties:
Key Observations:
Electronic Effects :
- Methylsulfonyl (-SO₂CH₃) groups are stronger electron-withdrawing groups compared to trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents. This increases the electrophilicity of the aromatic ring, making this compound more reactive in nucleophilic substitution reactions .
- In contrast, 1-methoxy-2,4-bis(trifluoromethyl)benzene exhibits milder electronic effects due to the lower electron-withdrawing capacity of -CF₃ groups .
Steric Effects: Bulky substituents, such as 1-phenylethyl groups in Benzene,1-methoxy-2,4-bis(1-phenylethyl) (CAS 2456-45-3), hinder reaction kinetics due to steric crowding .
Synthetic Utility :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methoxy-2,4-bis(methylsulfonyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a methoxybenzene precursor using methylsulfonyl chloride under controlled conditions. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
- Solvent : Polar aprotic solvents like dichloromethane or dimethylformamide enhance reagent solubility and reaction efficiency .
- Catalysts : Pyridine or triethylamine is used to neutralize HCl byproducts, preventing acid-catalyzed degradation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor yields via HPLC or NMR .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify methoxy ( ppm) and sulfonyl groups (distinct deshielding at ppm for aromatic carbons adjacent to sulfonyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of methylsulfonyl groups) .
- X-ray Crystallography : Resolves crystal packing and steric effects of sulfonyl groups, critical for understanding reactivity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability under varying pH .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (inspected for integrity) and chemically resistant suits to prevent dermal exposure. Use P95 respirators for airborne particulates .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
- Waste Disposal : Collect contaminated solvents in halogen-resistant containers; neutralize acidic byproducts before disposal .
- Emergency Measures : Immediate rinsing with water for 15+ minutes after skin contact, followed by medical evaluation .
Advanced Research Questions
Q. How do the electronic effects of the methoxy and sulfonyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- The methoxy group (-OCH) is electron-donating, activating the aromatic ring for electrophilic attacks at ortho/para positions. However, the sulfonyl groups (-SOCH) are strongly electron-withdrawing, deactivating the ring and directing substitution to meta positions.
- Experimental Design : Competitive NAS reactions with amines (e.g., aniline vs. piperidine) under varying temperatures (25–80°C) quantify regioselectivity. Monitor kinetics via UV-Vis spectroscopy .
- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states to predict reaction pathways .
Q. What strategies mitigate side reactions (e.g., desulfonylation or oxidation) during the synthesis of derivatives?
- Methodological Answer :
- Desulfonylation Prevention : Use anhydrous conditions and inert atmospheres (N/Ar) to avoid hydrolysis. Add radical scavengers (e.g., BHT) if light-induced degradation is observed .
- Oxidation Control : Replace strong oxidizing agents (e.g., KMnO) with milder alternatives (e.g., Oxone®) for selective transformations .
- Byproduct Analysis : LC-MS identifies side products (e.g., sulfonic acids), guiding solvent optimization (e.g., switching from DMF to THF) .
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize sulfonyl groups as hydrogen-bond acceptors and methoxy as hydrophobic moieties .
- MD Simulations : GROMACS models assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- Validation : Compare computational predictions with in vitro enzyme assays (e.g., IC measurements using fluorescence-based kits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
